molecular formula C10H9F3O3 B1421184 4-Methoxy-2-(trifluoromethyl)phenylacetic acid CAS No. 916420-90-1

4-Methoxy-2-(trifluoromethyl)phenylacetic acid

Cat. No.: B1421184
CAS No.: 916420-90-1
M. Wt: 234.17 g/mol
InChI Key: ZAOJHEOIUQVOEU-UHFFFAOYSA-N
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Description

4-Methoxy-2-(trifluoromethyl)phenylacetic acid is a phenylacetic acid derivative featuring a methoxy group at the para position (C4) and a trifluoromethyl group at the ortho position (C2) on the aromatic ring. While its exact CAS number is debated in available literature, closely related compounds include:

  • 2-(4-Methoxy-2-(trifluoromethyl)phenyl)acetic acid (CAS 1214361-90-6, C₁₀H₉F₃O₃, MW: 234.17 g/mol) .
  • 4-Methoxy-2-(trifluoromethyl)benzoic acid (CAS 127817-85-0, C₉H₇F₃O₃, MW: 220.15 g/mol), a benzoic acid analog .

This compound is primarily used in pharmaceutical intermediates and agrochemicals due to its electron-withdrawing trifluoromethyl group and methoxy substituent, which enhance metabolic stability and binding affinity .

Preparation Methods

Hydrolysis and Methylation Route (Based on CN106554266B Patent)

This method prepares methoxyphenylacetic acid derivatives, adaptable to trifluoromethyl-substituted analogs, through a two-step process:

  • Step 1: Hydrolysis

    A precursor compound undergoes hydrolysis in the presence of water, alkali, and a catalyst (e.g., copper salts with organic ligands). The reaction is carried out under mild conditions, facilitating catalyst recovery and minimizing post-reaction treatment.

  • Step 2: Methylation

    The hydrolyzed intermediate is methylated using a methylating agent such as dimethyl sulfate in aqueous alkaline medium. The reaction temperature is maintained between 30–40 °C for several hours to ensure completion.

  • Step 3: Acidification

    The methylated product solution is acidified with hydrochloric acid (preferably 36% aqueous HCl) to pH 1–2, precipitating the methoxyphenylacetic acid derivative.

  • Yield and Purity

    The overall yield for these steps can reach approximately 90%, with purity exceeding 99% by HPLC analysis.

  • Example Data

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Purity (HPLC %)
Hydrolysis Water, alkali, Cu catalyst Mild (~30-40) 3.5 - -
Methylation Dimethyl sulfate, aqueous alkali 30–40 3.5 - -
Acidification 36% HCl, pH 1–2 Room temp - Precipitation -
Overall - - - 90.3 ≥99

This method is notable for its simplicity, mild conditions, catalyst recyclability, and industrial scalability.

Chemical Reactions Analysis

4-Methoxy-2-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

a. Drug Development
4-Methoxy-2-(trifluoromethyl)phenylacetic acid is utilized in the synthesis of pharmaceutical compounds, particularly as a chiral building block. Its structural features allow it to participate in asymmetric synthesis, which is crucial for developing enantiomerically pure drugs. For instance, it can be used in the creation of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents targeting various diseases.

b. Chiral Resolution
This compound serves as a resolving agent in chiral chromatography, aiding in the separation of enantiomers in drug formulations. The ability to resolve chiral compounds is essential for ensuring the efficacy and safety of pharmaceuticals .

Agrochemical Applications

This compound is also explored in agrochemicals as an active ingredient in herbicides and pesticides. Its fluorinated structure enhances the biological activity and stability of agrochemical formulations, leading to improved pest control efficacy while minimizing environmental impact .

Material Science

a. Polymer Chemistry
In material science, this compound is investigated for its potential use in polymer synthesis. The trifluoromethyl group contributes to the thermal stability and chemical resistance of polymers, making them suitable for various industrial applications, including coatings and adhesives .

b. Fluorinated Materials
The incorporation of fluorinated compounds like this compound into materials can enhance their hydrophobic properties, which is beneficial for applications requiring water-repellent surfaces .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material due to its unique spectral properties. It aids in the calibration of instruments such as NMR and mass spectrometry, providing reliable data for quantitative analysis .

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(trifluoromethyl)phenylacetic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Phenylacetic Acids

Key structural analogs and their properties:

Compound Name Substituents CAS Number Molecular Formula MW (g/mol) Key Properties/Applications
4-Methoxy-2-(trifluoromethyl)phenylacetic acid C4-OCH₃, C2-CF₃ 1214361-90-6 C₁₀H₉F₃O₃ 234.17 High metabolic stability; drug intermediates
4-(Trifluoromethoxy)phenylacetic acid C4-OCF₃ 4315-07-5 C₉H₇F₃O₃ 220.15 Agrochemical applications
3-(Trifluoromethoxy)phenylacetic acid C3-OCF₃ 203302-97-0 C₉H₇F₃O₃ 220.15 Similar to above; positional isomer
4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic acid C4-Cl, C2-F, C3-CH₃, C6-CF₃ 914635-43-1 C₁₀H₇ClF₄O₂ 270.61 High toxicity (skin/eye irritant)
2-Methyl-4-(trifluoromethoxy)phenylacetic acid C2-CH₃, C4-OCF₃ 886763-11-7 C₁₀H₉F₃O₃ 234.17 Improved solubility
4-Ethoxy-3-methoxyphenylacetic acid C4-OCH₂CH₃, C3-OCH₃ N/A C₁₁H₁₄O₄ 224.23 Research chemical; limited applications

Pharmacological Activity Differences

  • MCH1 Receptor Antagonism : In a screening of 84 phenylacetic acid derivatives, substituents significantly influenced IC₅₀ values. For example:
    • 3,5-Bis(trifluoromethyl)phenylacetic acid showed stronger inhibition (IC₅₀ < 10 nM) due to dual electron-withdrawing groups .
    • This compound likely exhibits moderate activity, balancing lipophilicity (from CF₃) and hydrogen-bonding capacity (from OCH₃) .
  • Enantiomeric Purity : Derivatives like (R)-α-methoxy-(α-trifluoromethyl)phenylacetic acid achieve >95% enantiomeric excess via optimized synthesis, critical for chiral drug development .

Physicochemical and Toxicological Profiles

  • Solubility and Stability: The methoxy group enhances water solubility compared to non-polar substituents (e.g., CF₃ or halogens). However, trifluoromethyl groups increase lipophilicity, improving membrane permeability .
  • Toxicity: Halogenated analogs (e.g., 4-chloro-2-fluoro-3-methyl-6-CF₃) are classified as skin/eye irritants (H315, H319) and respiratory hazards (H335) . Non-halogenated derivatives (e.g., 4-OCH₃-2-CF₃) show lower acute toxicity, making them preferable for pharmaceuticals .

Biological Activity

4-Methoxy-2-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid, is a chiral carboxylic acid that plays a significant role in organic chemistry and drug development. This compound is characterized by its unique structural features, including a methoxy group and a trifluoromethyl group attached to a phenyl ring, which contribute to its distinctive chemical properties and biological activities.

  • Molecular Formula : C₁₀H₉F₃O₃
  • Melting Point : 46-49 °C
  • Boiling Point : 116-118 °C at reduced pressure (1.5 mmHg)

The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it particularly effective as a chiral auxiliary in various synthetic processes. This compound is also notable for its role in the resolution of enantiomers, which is critical in pharmaceutical applications.

Chiral Auxiliary in Drug Development

This compound is primarily utilized as a chiral auxiliary in the synthesis of enantiomerically pure compounds. Its derivatives have been linked to various biological activities, although specific pharmacological effects are not extensively documented. The influence of the trifluoromethyl group on the lipophilicity of derivatives can significantly impact their biological properties.

Case Studies and Research Findings

  • Enantioselective Alkylation Studies :
    • Research has demonstrated that compounds containing the trifluoromethyl group exhibit enhanced enantioselectivity during alkylation reactions. For instance, direct α-methylation of arylacetic acids has shown high enantioselectivity, with yields exceeding 90% for several derivatives, including those derived from this compound .
  • Pharmaceutical Applications :
    • Several pharmaceutical products incorporating the TFMP moiety have received market approval, indicating the compound's relevance in drug development. Its derivatives have been explored for their potential as nonsteroidal anti-inflammatory drugs (NSAIDs), showcasing promising biological activity .
  • Mechanism of Action :
    • The compound may function through enzyme inhibition or modulation of cellular processes. It has been suggested that its structural components could interact with specific biomolecules, influencing pathways related to pH regulation and fluid balance.

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique Aspects
This compoundMethoxy and trifluoromethyl groupsEstablished use as a chiral derivatizing agent
2-Methoxy-4-trifluoromethoxyphenylacetic acidSimilar functional groupsDifferent positioning affects reactivity
Phenylacetic acidLacks trifluoromethyl groupMore hydrophilic; less lipophilic than Mosher's acid

The unique combination of methoxy and trifluoromethyl groups in this compound enhances its effectiveness as a chiral auxiliary compared to its analogs.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-Methoxy-2-(trifluoromethyl)phenylacetic acid with high purity?

  • Answer : Optimize synthesis via esterification of the corresponding phenylacetic acid derivative using methyl chloroformate or similar acylating agents under anhydrous conditions. Purification involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor reaction progress via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) and confirm purity by HPLC (>98%) and NMR (absence of ester or trifluoromethyl group hydrolysis byproducts) .

Q. How should researchers safely handle this compound in the laboratory?

  • Answer : Use PPE (gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation (H332) or skin contact (H315). Store in sealed containers away from moisture and incompatible materials (strong acids/oxidizers). In case of exposure, rinse skin with water for 15 minutes and seek medical attention for eye contact .

Q. What analytical techniques are critical for characterizing this compound?

  • Answer :

  • NMR : Confirm structure via ¹H/¹³C NMR (e.g., methoxy singlet at δ ~3.8 ppm, trifluoromethyl quartet in ¹⁹F NMR).
  • HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity and detect degradation products.
  • Elemental Analysis : Verify C/H/F ratios match theoretical values (e.g., C: ~45%, F: ~25%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Answer : Discrepancies may arise from impurities (e.g., residual solvents or regioisomers). Perform:

  • High-resolution LC-MS to identify contaminants.
  • Dose-response studies across multiple cell lines (e.g., HEK293, HepG2) to confirm specificity.
  • Metabolic stability assays (e.g., liver microsomes) to rule out rapid degradation masking activity .

Q. What strategies are effective for studying the stereochemical effects of this compound derivatives?

  • Answer : Synthesize enantiomers via chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis. Determine enantiomeric excess (ee) using:

  • Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol).
  • Mosher’s ester analysis (¹H NMR shifts of diastereomeric esters) .

Q. How can ecological impact assessments be designed for this compound given limited ecotoxicological data?

  • Answer : Conduct tiered testing:

  • Acute toxicity : Daphnia magna immobilization assay (OECD 202).
  • Biodegradation : OECD 301F (closed bottle test) to assess persistence.
  • Soil mobility : Column leaching studies with HPLC quantification of compound migration .

Q. What experimental designs are suitable for evaluating CYP450 inhibition by this compound?

  • Answer : Use human recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) in fluorometric or LC-MS-based assays. Include:

  • Positive controls (ketoconazole for CYP3A4).
  • IC₅₀ determination (8-point dose curves, 0.1–100 µM).
  • Time-dependent inhibition studies (pre-incubation with NADPH) .

Q. Methodological Tables

Table 1 : Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight238.14 g/mol
LogP (Predicted)2.8 (XLOGP3)
Hydrogen Bond Acceptors3
Topological Polar Surface Area55.8 Ų

Table 2 : Recommended Safety Protocols

HazardMitigation StrategyReference
Skin irritation (H315)Nitrile gloves, immediate washing
Eye damage (H319)Goggles, emergency eye wash
Respiratory irritation (H335)Fume hood, N95 mask

Properties

IUPAC Name

2-[4-methoxy-2-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-16-7-3-2-6(4-9(14)15)8(5-7)10(11,12)13/h2-3,5H,4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOJHEOIUQVOEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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